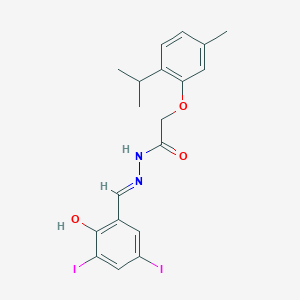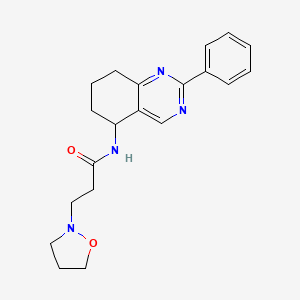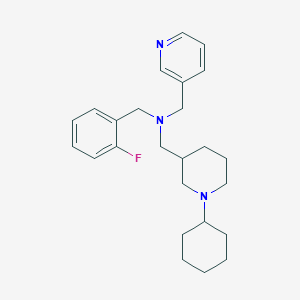![molecular formula C17H19NO2 B6080284 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B6080284.png)
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a member of the indenone class of compounds and has been shown to have antitumor, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the inhibition of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione promotes the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells. In addition, the inhibition of HDACs by 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione can lead to the activation of pro-inflammatory genes, resulting in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, resulting in its anti-inflammatory effects. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has a number of advantages for lab experiments. The compound is readily available and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. In addition, the compound has been shown to have a wide range of activities, making it a useful tool for studying a variety of biological processes.
One limitation of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione is its lack of specificity for HDACs. The compound has been shown to inhibit multiple HDAC isoforms, making it difficult to determine the specific role of individual HDACs in biological processes. In addition, the compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. One area of interest is the development of more specific HDAC inhibitors that can target individual isoforms of the enzyme. In addition, the use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in combination with other therapies, such as chemotherapy or radiation, is an area of active research. Finally, the potential use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in the treatment of other diseases, such as viral infections or inflammatory disorders, is an area of interest for future research.
Synthesemethoden
The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylamino-3-chloro-1,4-naphthoquinone with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
2-(N-cyclohexyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-10,12,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPYKNWOVNUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CCCCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)

![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)

![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
![{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)

![4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B6080275.png)
![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6080290.png)
![6-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6080306.png)
